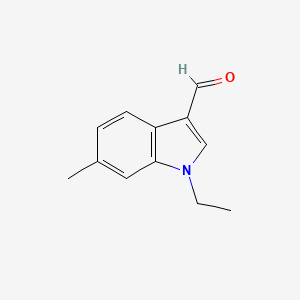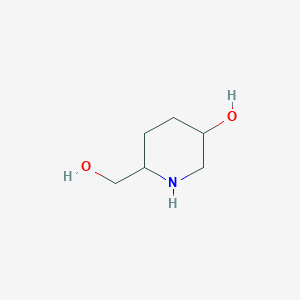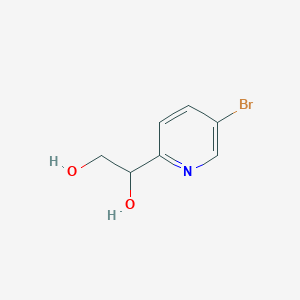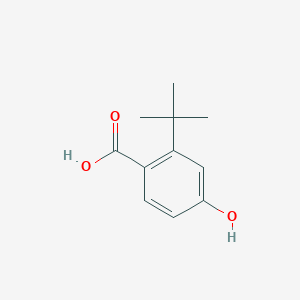
1-Ethyl-6-methyl-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-6-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are significant in various fields due to their biological activities and synthetic versatility. This compound, in particular, is known for its unique structure, which includes an ethyl group at the 1-position, a methyl group at the 6-position, and an aldehyde group at the 3-position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 3-position of the indole ring. This reaction involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents .
Industrial Production Methods: Industrial production of indole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. These reactions allow for the simultaneous formation of multiple bonds, reducing the need for intermediate purification and minimizing waste .
化学反应分析
Types of Reactions: 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Electrophiles like halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Ethyl-6-methyl-1H-indole-3-carboxylic acid.
Reduction: 1-Ethyl-6-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
1-Ethyl-6-methyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the indole ring can interact with biological receptors, influencing cellular pathways and signaling mechanisms .
相似化合物的比较
- 1-Methylindole-3-carboxaldehyde
- 5-Methoxy-1H-indole-3-carbaldehyde
- Indole-3-carbaldehyde
Comparison: 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both ethyl and methyl groups on the indole ring, which can influence its reactivity and biological activity. Compared to other indole-3-carbaldehyde derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research .
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
1-ethyl-6-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H13NO/c1-3-13-7-10(8-14)11-5-4-9(2)6-12(11)13/h4-8H,3H2,1-2H3 |
InChI 键 |
QLPDHWIVTMQWNF-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C2=C1C=C(C=C2)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12434917.png)


![[2-(4-Bromophenyl)ethyl]hydrazine](/img/structure/B12434943.png)
![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12434962.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B12434973.png)
![5-[(3aR,6aS)-2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(20-azido-3,6,9,12,15,18-hexaoxaicosan-1-yl)pentanamide](/img/structure/B12434983.png)



![4-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12434993.png)
![N-(3,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)-2-propenamide](/img/structure/B12435004.png)

